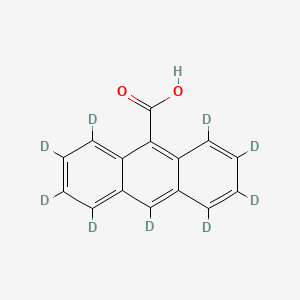

9-Anthracene-d9-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H10O2 |

|---|---|

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

1,2,3,4,5,6,7,8,10-nonadeuterioanthracene-9-carboxylic acid |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI-Schlüssel |

XGWFJBFNAQHLEF-LOIXRAQWSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C(=O)O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9-Anthracene-d9-carboxylic acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-Anthracene-d9-carboxylic acid, a deuterated analog of 9-Anthracenecarboxylic acid. This document details its physicochemical characteristics, synthesis, and applications, with a particular focus on its role as a research tool in drug development.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 9-Anthracenecarboxylic acid. The deuterium labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis in various research applications.

Physicochemical Data

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | 9-Anthracenecarboxylic acid |

| Molecular Formula | C₁₅HD₉O₂ | C₁₅H₁₀O₂[1][2][3][4] |

| Molecular Weight | 231.29 g/mol | 222.24 g/mol |

| CAS Number | 1219803-78-7 | 723-62-6 |

| Appearance | Yellow powder | Yellow powder |

| Melting Point | Not explicitly available; expected to be similar to the non-deuterated form. | 213-217 °C |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Insoluble in water. | Soluble in ethanol, DMSO, and dimethylformamide (approx. 1 mg/ml). Soluble in benzene and chloroform. Insoluble in water. |

| Storage Temperature | -20°C | Room temperature |

Spectroscopic Data

| Spectroscopic Data | 9-Anthracenecarboxylic acid |

| UV/Vis (in Ethanol) | λmax: 253 nm |

| IR Spectrum | Available through the NIST WebBook |

| Mass Spectrum (EI) | Available through the NIST WebBook |

Experimental Protocols

Synthesis of 9-Anthracenecarboxylic acid

A common method for the synthesis of 9-Anthracenecarboxylic acid involves the oxidation of 9-Anthraldehyde. The following protocol is based on established methods.

Materials:

-

9-Anthraldehyde

-

Isopropanol

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction flask, dissolve 100g of 9-anthraldehyde in 1000g of isopropanol.

-

Add 50g of 2-methyl-2-butene to the solution.

-

Under stirring, add a solution of 113.5g of sodium dihydrogen phosphate in 300g of water.

-

Slowly add a solution of 68.6g of sodium chlorite in 300g of water dropwise, maintaining the reaction temperature between 20-30°C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Adjust the pH of the residue to 2-3 with concentrated hydrochloric acid to precipitate the crude product.

-

Add 1000g of ethyl acetate to dissolve the solid, then filter to remove any insoluble materials.

-

Wash the organic phase twice with 300g of water.

-

Evaporate the organic phase to obtain the yellow solid product of 9-Anthracenecarboxylic acid.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound would involve using a deuterated starting material, such as 9-Anthraldehyde-d9, and following a similar oxidation procedure as described for the non-deuterated compound.

Workflow for the Synthesis of this compound:

Caption: A simplified workflow for the proposed synthesis of this compound.

Purification

Purification of 9-Anthracenecarboxylic acid and its deuterated analog can be achieved by crystallization from ethanol.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Applications in Research and Drug Development

This compound is primarily used as an internal standard in quantitative analyses by methods such as NMR, GC-MS, or LC-MS. The deuterium labeling allows for its differentiation from the endogenous, non-labeled compound, enabling precise quantification in complex biological matrices.

The non-deuterated form, 9-Anthracenecarboxylic acid, is a well-known inhibitor of chloride channels, particularly Ca²⁺-activated Cl⁻ currents (CaCCs). This property makes it a valuable pharmacological tool for studying the role of these channels in various physiological and pathological processes.

Mechanism of Action: Inhibition of Ca²⁺-activated Cl⁻ Channels

9-Anthracenecarboxylic acid exerts its biological effects by blocking the passage of chloride ions through CaCCs. This inhibition can have significant downstream effects on cellular processes that are dependent on chloride ion flux, such as cell volume regulation, smooth muscle contraction, and epithelial secretion.

The following diagram illustrates the proposed mechanism of action of 9-Anthracenecarboxylic acid on a generic cell expressing Ca²⁺-activated Cl⁻ channels.

Caption: A diagram illustrating the inhibitory effect of 9-Anthracenecarboxylic acid on Ca²⁺-activated Cl⁻ channels.

References

- 1. The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anomalous effect of anthracene-9-carboxylic acid on calcium-activated chloride currents in rabbit pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatase-mediated enhancement of cardiac cAMP-activated Cl-conductance by a Cl- channel blocker, anthracene-9-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthracene-9-carboxylic acid | 723-62-6 [chemicalbook.com]

The Core Mechanism of 9-Anthracene-d9-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 9-Anthracene-d9-carboxylic acid. It is important to note that while the deuterated form is a valuable tool in research, particularly as a tracer and internal standard in quantitative analyses, the majority of mechanistic studies have been conducted on its non-deuterated counterpart, 9-Anthracenecarboxylic acid (9-AC).[1][2] The biological activity of 9-AC is primarily characterized by its role as a chloride channel blocker.[3][4][5] This guide will focus on the established mechanisms of 9-AC, with the understanding that the deuterated form is expected to exhibit a similar pharmacological profile, although its pharmacokinetics may differ.

Primary Mechanism of Action: Chloride Channel Blockade

9-Anthracenecarboxylic acid is a well-established inhibitor of chloride transport. Its primary mechanism of action involves the blockade of various types of chloride channels, leading to a range of physiological effects in different cell types.

One of the most significant actions of 9-AC is the inhibition of Ca2+-activated Cl- currents (CaCCs). This has been observed in diverse cell types, including smooth muscle cells, epithelial cells, and salivary gland cells. The blockade of these channels can modulate cellular processes such as fluid secretion, smooth muscle contraction, and neuronal excitability.

Furthermore, 9-AC is a potent blocker of the CLCN1-type chloride channel found in skeletal muscle. This inhibition is instrumental in experimental models for studying myotonia congenita, a condition characterized by muscle stiffness.

Interaction with Prestin in the Auditory System

In addition to its direct action on chloride channels, 9-AC has been shown to interact with prestin, a motor protein crucial for the electromechanical response of cochlear outer hair cells (OHCs). This interaction leads to a reduction in the electromotility of OHCs, which is essential for the sensitivity and frequency selectivity of hearing.

Notably, the effect of 9-AC on prestin appears to be independent of its chloride channel blocking activity. Studies have shown that 9-AC can reduce the nonlinear capacitance of OHCs, a measure of prestin function, in a manner that is not solely dependent on chloride ion concentration. This suggests a direct interaction with the prestin protein itself.

Effects on Cardiac Ion Channels

Research has also indicated that 9-AC has a moderate to strong inhibitory effect on Protein Kinase A (PKA) activated cardiac chloride currents (ICl). This action can influence the cardiac action potential and rhythm, highlighting a potential area of investigation for its cardiotonic or arrhythmogenic effects.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory effects of 9-Anthracenecarboxylic acid from preclinical studies.

| Target | Cell Type | Measurement | Value | Reference |

| Spontaneous transient inward currents | Rabbit portal vein smooth muscle cells | IC50 at +50 mV | 90 µM | |

| Spontaneous transient inward currents | Rabbit portal vein smooth muscle cells | IC50 at -50 mV | 300 µM | |

| Caffeine-evoked Ca2+-activated Cl- currents | Rabbit portal vein smooth muscle cells | IC50 | 650 µM | |

| Maximum outward Cl- current | Rabbit pulmonary artery smooth muscle cells | % Inhibition at +70 mV with 500 µM | 21 ± 10% |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Figure 1: Core signaling pathways affected by 9-Anthracenecarboxylic acid.

Figure 2: A generalized workflow for electrophysiological studies of 9-AC.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited literature generally follow established electrophysiological and cell biology techniques.

Electrophysiological Measurement of Chloride Currents

-

Cell Preparation: The cell type of interest (e.g., HEK 293T cells, rabbit pulmonary artery smooth muscle cells) is cultured under standard conditions. For primary cells like outer hair cells, tissue is dissected from an appropriate animal model (e.g., guinea pig cochlea).

-

Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to measure ion channel currents. Pipettes are filled with an appropriate intracellular solution, and the cells are bathed in an extracellular solution.

-

Drug Application: 9-Anthracenecarboxylic acid is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the extracellular solution. The drug is applied to the cells via a perfusion system.

-

Data Acquisition and Analysis: Currents are recorded in response to specific voltage protocols. The effect of 9-AC is quantified by measuring the reduction in current amplitude. Dose-response curves are generated to determine IC50 values.

Measurement of Prestin-Associated Nonlinear Capacitance

-

Cell Preparation: Outer hair cells are isolated from the cochlea of a suitable animal model (e.g., guinea pig). Alternatively, a cell line (e.g., HEK 293) is transfected with a plasmid encoding for prestin.

-

Capacitance Measurement: Whole-cell voltage-clamp recordings are performed. A sinusoidal voltage stimulus is applied, and the resulting current is analyzed to extract the membrane capacitance.

-

Drug Application: 9-AC is applied to the cells via the extracellular solution.

-

Data Analysis: The voltage-dependent nonlinear component of the membrane capacitance (NLC) is isolated and fitted with a Boltzmann function to determine parameters such as Qmax (maximum charge transfer), which reflects prestin activity.

Conclusion

This compound, through the mechanistic understanding of its non-deuterated form, is a potent chloride channel blocker with diverse physiological effects. Its actions on Ca2+-activated chloride channels, skeletal muscle chloride channels, and the cochlear motor protein prestin underscore its utility as a research tool for investigating a variety of biological processes. The deuterated form provides an essential tool for precise quantification in complex biological matrices. Further research into the specific pharmacokinetic and potential subtle mechanistic differences of the deuterated compound may reveal additional applications in drug development and physiological studies.

References

synthesis of 9-Anthracene-d9-carboxylic acid

An In-depth Technical Guide to the Synthesis of 9-Anthracene-d9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, a deuterated analog of Anthracene-9-carboxylic acid. This isotopically labeled compound is valuable as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, and for studying the pharmacokinetic and metabolic profiles of anthracene-based compounds.[1] The synthesis involves a multi-step process commencing with the deuteration of anthracene, followed by selective bromination and subsequent carboxylation.

Synthetic Strategy Overview

The can be efficiently achieved through a three-step sequence starting from commercially available anthracene. The proposed pathway is as follows:

-

Synthesis of Anthracene-d10: Perdeuteration of anthracene to obtain the fully deuterated aromatic core.

-

Synthesis of 9-Bromoanthracene-d9: Regioselective monobromination of Anthracene-d10 at the 9-position.

-

Synthesis of this compound: Conversion of the aryl bromide to a carboxylic acid via a Grignard reaction with carbon dioxide.

This strategy is advantageous as it utilizes well-established reactions with predictable outcomes and allows for the introduction of the isotopic labels at an early stage.

Experimental Protocols

Step 1: Synthesis of Anthracene-d10

This procedure is adapted from a known method for the deuteration of anthracene using a platinum catalyst.[2]

Materials:

-

Anthracene (1.00 g, 5.61 mmol)

-

5% Platinum on Charcoal (Pt/C) (1.01 g, 0.281 mmol)

-

Heavy Water (D₂O) (40 mL)

-

2-Pentanol (4 mL)

-

Decahydronaphthalene (20 mL)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a high-pressure reactor, combine anthracene, 5% Pt/C, heavy water, 2-pentanol, and decahydronaphthalene.

-

Stir the mixture at 80°C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Add dichloromethane and separate the organic layer.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the deuterated anthracene.

Expected Outcome: This method is reported to yield 919 mg of deuterated anthracene (87% yield) with a deuterium conversion of 95%.[2]

Step 2: Synthesis of 9-Bromoanthracene-d9

This protocol is based on the well-established bromination of anthracene using N-bromosuccinimide (NBS), which shows high regioselectivity for the 9-position.[3][4]

Materials:

-

Anthracene-d10 (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Anhydrous Ethanol

Procedure:

-

Dissolve Anthracene-d10 in chloroform in a round-bottom flask.

-

Add N-bromosuccinimide in portions while stirring and protecting the reaction from light.

-

Continue to stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from anhydrous ethanol to obtain 9-Bromoanthracene-d9 as a green-yellow solid.

Expected Yield: The non-deuterated equivalent of this reaction has a reported yield of 66.3%. A similar yield is expected for the deuterated analog.

Step 3: Synthesis of this compound

This final step involves the formation of a Grignard reagent from 9-Bromoanthracene-d9 and its subsequent reaction with carbon dioxide.

Materials:

-

9-Bromoanthracene-d9 (from Step 2)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Ethyl Acetate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place magnesium turnings.

-

Add a solution of 9-Bromoanthracene-d9 in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by crystallization from ethanol.

Data Presentation

The following table summarizes the key quantitative data for the .

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity/Deuteration Level |

| 1 | Anthracene-d10 | Anthracene | 5% Pt/C, D₂O | 87 | 95% Deuterium Conversion |

| 2 | 9-Bromoanthracene-d9 | Anthracene-d10 | NBS | ~66 | High |

| 3 | This compound | 9-Bromoanthracene-d9 | Mg, CO₂ | - | >99% (for non-deuterated) |

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and the overall experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

The Role of 9-Anthracene-d9-carboxylic Acid in Elucidating Chloride Channel Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 9-Anthracene-d9-carboxylic acid (9-AC-d9), a deuterated derivative of 9-Anthracenecarboxylic acid (9-AC), and its application as a potent tool in the study of chloride channels. While much of the foundational research has been conducted using 9-AC, the deuterated form, 9-AC-d9, serves as a valuable tracer and internal standard for quantitative analyses using NMR, GC-MS, or LC-MS.[1] This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols, and visualize relevant pathways and workflows to facilitate its effective use in research and drug development.

Introduction to this compound and its Significance

9-Anthracenecarboxylic acid (9-AC) is a well-established inhibitor of various chloride channels.[2][3][4] It is frequently utilized to identify and characterize different types of chloride currents, including Ca2+-activated Cl- currents (CaCCs) and members of the ClC family of chloride channels.[1] The deuterated form, this compound, offers the added advantage of being a stable isotope-labeled compound, making it ideal for studies requiring precise quantification and tracking.

Chloride channels are integral membrane proteins crucial for a wide array of physiological processes, such as epithelial fluid secretion, cell volume regulation, neuronal excitability, and smooth muscle contraction. Dysfunction of these channels is implicated in numerous diseases, including cystic fibrosis, myotonia, and certain cancers, making them important therapeutic targets. Compounds like 9-AC and its deuterated analog are therefore indispensable tools for dissecting the function of these channels and for screening potential therapeutic modulators.

Mechanism of Action

9-AC exhibits a complex and often voltage-dependent mechanism of action that can vary between different types of chloride channels.

Key characteristics of 9-AC's blocking action include:

-

Direct Channel Block: 9-AC is known to directly block the pore of several chloride channels, thereby inhibiting the flow of chloride ions.

-

Voltage-Dependence: The inhibitory effect of 9-AC on many channels is voltage-dependent. For instance, with ClC-1 channels, the block is more pronounced at certain membrane potentials. Similarly, in HEK 293T cells, 9-AC causes a voltage-dependent block of outward currents, with inhibition increasing as depolarization increases.

-

Intracellular and Extracellular Action: Studies have shown that 9-AC can access its binding site from both the intracellular and extracellular sides of the plasma membrane.

-

Slow Kinetics: Compared to other chloride channel blockers, 9-AC can exhibit slow binding and unbinding kinetics, with effects sometimes taking minutes to manifest.

-

State-Dependent Binding: Evidence suggests that 9-AC may have a higher affinity for the closed state of some channels, and that the opening of drug-bound channels is significantly slowed.

Quantitative Data: Inhibitory Effects of 9-AC on Various Chloride Channels

The following tables summarize the quantitative data on the inhibitory effects of 9-AC on different chloride channels and related proteins, as reported in the literature.

| Target Channel/Protein | Cell Type | Parameter | Value | Reference |

| ClC-1 | HEK 293 cells | IC50 at -90 mV | ~24 ± 5 µM | |

| ClC-1 | HEK 293 cells | % Inhibition (300 µM) at -90 mV | ~82% | |

| ClC-1 | HEK 293 cells | % Inhibition (300 µM) at +60 mV | ~79% | |

| Ca2+-activated Cl- currents | Rabbit pulmonary artery smooth muscle cells | % Inhibition (500 µM) at +70 mV | 21 ± 10% | |

| Spontaneous transient inward currents | Rabbit portal vein smooth muscle cells | IC50 at +50 mV | 90 µM | |

| Spontaneous transient inward currents | Rabbit portal vein smooth muscle cells | IC50 at -50 mV | 300 µM | |

| Caffeine-evoked Ca2+-activated Cl- currents | Rabbit portal vein smooth muscle cells | IC50 | 650 µM | |

| Prestin (Nonlinear Capacitance) | Outer Hair Cells (OHCs) | Relative Qmax reduction (500 µM 9-AC) | 40 ± 8% | |

| Prestin (Nonlinear Capacitance) | HEK 293 cells | Qmax reduction (500 µM 9-AC) | 59 ± 19% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of 9-AC for chloride channel studies.

Whole-Cell Patch-Clamp Electrophysiology

This is a gold-standard technique for directly measuring the activity of ion channels.

Objective: To measure the effect of 9-AC on chloride currents in whole cells.

Materials:

-

Cells expressing the chloride channel of interest (e.g., HEK 293 cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipette puller and polisher.

-

Borosilicate glass capillaries.

-

Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular (pipette) solution (e.g., containing CsCl or NMDG-Cl, MgCl2, EGTA, HEPES, Mg-ATP).

-

9-Anthracenecarboxylic acid stock solution (dissolved in DMSO).

Procedure:

-

Prepare a stock solution of 9-AC in DMSO. The final concentration of DMSO in the recording solution should not exceed a level known to not affect the channel of interest (e.g., <0.2%).

-

Plate cells expressing the target chloride channel on glass coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.

-

Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Record baseline chloride currents using a suitable voltage protocol (e.g., a series of voltage steps to elicit both inward and outward currents).

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of 9-AC.

-

Record chloride currents in the presence of 9-AC after the effect has reached a steady state.

-

To test for reversibility, "wash out" the 9-AC by perfusing the chamber with the control extracellular solution.

-

Analyze the data by measuring the amplitude of the currents before, during, and after 9-AC application.

Fluorescence-Based Chloride Ion Flux Assays

These assays provide a higher-throughput method for screening compounds that modulate chloride channel activity.

Objective: To indirectly measure chloride channel activity by monitoring changes in intracellular chloride concentration using a fluorescent indicator.

Materials:

-

Cells expressing the chloride channel of interest grown in multi-well plates.

-

Chloride-sensitive fluorescent dye (e.g., SPQ).

-

Fluorescence plate reader.

-

Assay buffers (e.g., a standard buffer containing Cl- and a Cl--free buffer).

-

9-Anthracenecarboxylic acid.

Procedure:

-

Load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Incubate the cells with 9-AC or a vehicle control for a predetermined amount of time.

-

Establish a chloride ion gradient by replacing the standard buffer with a Cl--free buffer.

-

Stimulate the opening of the chloride channels (if necessary, e.g., for ligand-gated or Ca2+-activated channels).

-

Measure the change in fluorescence over time using a fluorescence plate reader. A decrease in fluorescence of SPQ, for example, indicates an influx of Cl-.

-

Compare the rate of fluorescence change in the presence and absence of 9-AC to determine its inhibitory effect.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the use of 9-AC in chloride channel research.

Caption: Workflow for Electrophysiological Analysis of 9-AC.

Caption: Proposed Mechanism of 9-AC Action on a Chloride Channel.

Caption: Inhibition of a Chloride Channel Signaling Pathway by 9-AC.

Conclusion

This compound, along with its non-deuterated counterpart, remains a cornerstone pharmacological tool for the investigation of chloride channels. Its well-characterized, albeit complex, inhibitory actions provide researchers with a means to probe channel function, validate screening assays, and explore the physiological roles of these ubiquitous proteins. A thorough understanding of its mechanism of action, effective concentrations, and appropriate experimental application, as outlined in this guide, is critical for obtaining robust and interpretable data in the pursuit of novel therapeutics targeting chloride channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The chloride-channel blocker 9-anthracenecarboxylic acid reduces the nonlinear capacitance of prestin-associated charge movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anthracene-9-carboxylic acid inhibits an apical membrane chloride conductance in canine tracheal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 9-Anthracene-d9-carboxylic Acid in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracenecarboxylic acid (9-AC) is a well-established pharmacological tool in cell biology, primarily utilized for its ability to block chloride ion channels. This blockade can induce a range of cellular effects, making 9-AC a valuable compound for studying physiological processes where chloride transport is crucial. Its deuterated analog, 9-Anthracene-d9-carboxylic acid, serves a distinct yet complementary role. The substitution of nine hydrogen atoms with deuterium creates a stable, heavier isotope of the molecule. This isotopic labeling makes this compound an ideal internal standard for quantitative mass spectrometry-based assays and a tracer for metabolic and pharmacokinetic studies. This guide provides a comprehensive overview of the applications of this compound, focusing on its use alongside its non-deuterated counterpart to elucidate the roles of chloride channels in cellular function.

Core Applications in Cell Biology: Probing Chloride Channel Function

The primary utility of 9-Anthracenecarboxylic acid, and by extension the context for the application of its deuterated form, is in the study of chloride channels. The following sections detail its application in blocking two major types of chloride channels.

Blockade of Calcium-Activated Chloride Channels (CaCCs)

9-AC is widely used to block and characterize Calcium-Activated Chloride Channels (CaCCs), such as those from the TMEM16A/Anoctamin1 family.[1][2] These channels are implicated in a variety of physiological processes. The blockade of CaCCs by 9-AC allows researchers to investigate their roles in:

-

Smooth Muscle Contraction: In smooth muscle cells, the influx of calcium ions activates CaCCs, leading to chloride efflux, membrane depolarization, and subsequent muscle contraction.[3] 9-AC can be used to inhibit this process and study the contribution of CaCCs to the contractility of various smooth muscles, including those in the vasculature and airways.[1][3]

-

Epithelial Secretion: CaCCs play a critical role in fluid and electrolyte secretion in various epithelial tissues, such as the airways, salivary glands, and intestines. By blocking these channels with 9-AC, researchers can investigate their involvement in conditions like cystic fibrosis and other secretory disorders.

-

Sensory Transduction: In processes like olfaction, CaCCs are involved in amplifying the sensory signal. The application of 9-AC can help in dissecting the role of these channels in neuronal signaling.

Inhibition of ClC-1 Skeletal Muscle Chloride Channels

9-AC is a known inhibitor of the ClC-1 chloride channel, which is crucial for the electrical stability of skeletal muscle cells. The ClC-1 channel facilitates the rapid repolarization of the muscle cell membrane after an action potential, preventing hyperexcitability. The applications of 9-AC in this context include:

-

Myotonia Research: Malfunctions of the ClC-1 channel lead to myotonia, a condition characterized by prolonged muscle contractions. 9-AC can be used to induce a myotonic state in animal models, providing a tool to study the pathophysiology of the disease and to test potential therapeutic agents.

-

Understanding Muscle Excitability: By acutely blocking ClC-1 channels, researchers can investigate the role of chloride conductance in regulating skeletal muscle excitability under various physiological and pathological conditions.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the use of 9-Anthracenecarboxylic acid in cell biology experiments.

| Parameter | Value | Cell Type / System | Application | Reference |

| Concentration for CaCC Inhibition | 500 µM | Rabbit pulmonary artery smooth muscle cells | Inhibition of outward Cl- current | |

| IC50 for Prestin Block | 79 ± 14 µM | Outer Hair Cells (OHCs) with reduced intracellular Cl- | Elucidating the molecular dynamics of prestin function | |

| Concentration for Fatty Acid Incorporation Inhibition | 5 mM | Cultured human airway epithelial cells | Inhibition of linoleic acid incorporation into phospholipids | |

| Effect on Outward Cl- Current | 21 ± 10% inhibition at +70 mV | Rabbit pulmonary artery smooth muscle cells | Studying Ca2+-activated Cl- currents | |

| Effect on Inward Relaxation | 321 ± 34% augmentation at -80 mV | Rabbit pulmonary artery smooth muscle cells | Studying Ca2+-activated Cl- currents |

The Specific Role of this compound

While 9-AC is used to elicit a biological response, its deuterated form, this compound, is employed as a tool for precise measurement. Its primary applications are:

-

Internal Standard in Mass Spectrometry: In quantitative studies, such as measuring the concentration of 9-AC in biological samples (cells, tissues, plasma), this compound is added at a known concentration. Since it is chemically identical to 9-AC but has a higher mass, it co-elutes during chromatography but is detected as a separate peak in the mass spectrometer. This allows for accurate quantification of the non-deuterated compound by correcting for variations in sample preparation and instrument response.

-

Tracer in Pharmacokinetic and Metabolic Studies: this compound can be administered to cells or animal models to trace its uptake, distribution, metabolism, and excretion. The deuterium labels allow researchers to distinguish the administered compound from any endogenous molecules and to track its fate over time using mass spectrometry.

References

9-Anthracene-d9-carboxylic Acid: A Technical Guide to its Application as a Fluorescent Label

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 9-Anthracene-d9-carboxylic acid as a fluorescent label. While primarily utilized as an internal standard in mass spectrometry due to its isotopic labeling, its inherent fluorescence opens avenues for its application as a reporter molecule in various biological and analytical contexts. This document provides a comprehensive overview of its properties, detailed protocols for conjugation to target molecules, and potential experimental workflows.

Core Properties and Spectroscopic Data

This compound possesses a rigid, aromatic anthracene core that is responsible for its fluorescent properties. The carboxylic acid functional group provides a handle for covalent attachment to various biomolecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅HD₉O₂ | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| CAS Number | 1219803-78-7 | [3] |

| Appearance | Pale yellow solid | |

| Solubility | Soluble in DMSO, ethanol, DMF, chloroform, benzene | |

| Excitation Maximum (λex) | ~330-383 nm (solvent dependent) | |

| Emission Maximum (λem) | ~400-470 nm (solvent dependent) | |

| Fluorescence Lifetime (τ) | ~3.66 ns (in ethanol) | |

| Quantum Yield (Φ) | ~0.27 - 0.36 (for anthracene) |

Note on Spectroscopic Properties: The excitation and emission maxima of anthracene derivatives are known to be sensitive to the solvent environment. For instance, in ethanol, 9-ACA exhibits an emission maximum around 470 nm, while in other solvents, this can shift. It is crucial to characterize the spectral properties of the conjugate in the relevant experimental buffer.

Experimental Protocols: Labeling with this compound

The carboxylic acid group of this compound must be activated to react with nucleophilic groups such as primary amines and hydroxyl groups on target molecules. Below are detailed protocols for these conjugations.

Protocol 1: Labeling of Primary Amines via EDC/NHS Chemistry

This is a widely used method for forming a stable amide bond between a carboxylic acid and a primary amine.

Materials:

-

This compound

-

Target molecule with a primary amine (e.g., protein, amine-modified oligonucleotide)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Activate the Carboxylic Acid:

-

In a microcentrifuge tube, add the desired molar excess of the this compound stock solution to the Activation Buffer.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound to the reaction mixture.

-

Incubate at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation to the Amine-containing Molecule:

-

Dissolve the target molecule in the Coupling Buffer.

-

Add the activated this compound solution to the target molecule solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

-

-

Purification of the Conjugate:

-

Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled molecule.

-

Confirm labeling by measuring the absorbance at the λmax of the target molecule and at ~360 nm for the anthracene label.

-

Protocol 2: Labeling of Alcohols and Phenols via DCC/DMAP Catalysis (Steglich Esterification)

This method is suitable for forming an ester linkage between the carboxylic acid of the label and a hydroxyl group on the target molecule.

Materials:

-

This compound

-

Target molecule with a hydroxyl group

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous solvent for dissolving the target molecule

Procedure:

-

Dissolve Reagents:

-

Dissolve this compound and the alcohol-containing target molecule in a minimal amount of anhydrous DCM or THF.

-

Add a catalytic amount of DMAP (5-10 mol% relative to the carboxylic acid).

-

-

Initiate the Reaction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC (1.1-1.5 equivalents relative to the carboxylic acid) to the solution.

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.

-

-

Work-up and Purification:

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting fluorescently labeled molecule using column chromatography on silica gel.

-

Protocol 3: Labeling of Alcohols via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry.

Materials:

-

This compound

-

Target molecule with a primary or secondary alcohol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Prepare the Reaction Mixture:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol-containing target molecule, this compound (1.2-1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

-

Initiate the Reaction:

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change is typically observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Remove the THF under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the chemical reactions and potential experimental workflows involving this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Anthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated anthracene derivatives. The substitution of hydrogen with deuterium atoms imparts unique properties to these molecules, making them valuable tools in various scientific and industrial fields, including fluorescence studies, organic electronics, and metabolic research. This document details their synthesis, spectroscopic behavior, and the photophysical effects of deuteration, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Physical and Chemical Properties

Deuteration can subtly alter the physical properties of anthracene. While many chemical properties remain similar to their protonated counterparts, the increased mass and lower zero-point energy of the C-D bond can influence reaction kinetics and photophysical pathways.

Table 1: Physical Properties of Anthracene-d10

| Property | Value |

| Molecular Formula | C₁₄D₁₀[1] |

| Molecular Weight | 188.29 g/mol [1] |

| Appearance | Colorless to pale yellow solid[1] |

| Melting Point | 213-216 °C[1] |

| Boiling Point | 340 °C[1] |

| Density | 1.29 g/cm³ (at 25 °C) |

| Solubility | Insoluble in water, soluble in organic solvents. |

Spectroscopic Properties

The isotopic substitution in deuterated anthracenes leads to distinct spectroscopic signatures, which are instrumental in their characterization and application.

Vibrational Spectroscopy

The primary effect of deuteration on the vibrational spectra of anthracene is the red-shift of C-H stretching and bending modes to lower frequencies for the corresponding C-D modes. This is a direct consequence of the heavier mass of deuterium. For instance, the C-H stretching vibrations around 3.3 µm are shifted to approximately 4.4 µm for C-D stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium has a nuclear spin of 1 and is NMR active, but it resonates at a much lower frequency than protons and has a smaller gyromagnetic ratio. In ¹H NMR, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signal. In ¹³C NMR, the coupling between carbon and deuterium (C-D) is observed as a multiplet, which is different from the C-H coupling. Deuteron NMR (²H NMR) can be used to directly probe the deuterated positions in the molecule.

Mass Spectrometry

Mass spectrometry is a crucial technique for determining the level and location of deuterium incorporation. The molecular ion peak (M+) in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of non-deuterated anthracene (C₁₄H₁₀) is 178.23 g/mol , while that of fully deuterated anthracene (C₁₄D₁₀) is 188.29 g/mol . Fragmentation patterns can also provide information about the stability of the C-D bonds and the structure of the molecule.

Photophysical Properties and the Deuterium Isotope Effect

Deuteration can significantly influence the photophysical properties of anthracene derivatives, particularly their fluorescence lifetimes and quantum yields. This is known as the deuterium isotope effect.

The primary mechanism for this effect is the reduction in the rate of non-radiative decay processes in deuterated molecules. The lower vibrational frequency of the C-D bond compared to the C-H bond reduces the efficiency of vibrational relaxation and intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) or the ground state (S₀). This often leads to an increase in the fluorescence lifetime and quantum yield of the deuterated compound. However, some studies have found no significant change in the fluorescence lifetime upon deuteration for certain aromatic hydrocarbons in rigid media at 77°K, suggesting that S₁→S₀ radiationless transitions may not be the dominant decay pathway in those specific systems.

Table 2: Photophysical Properties of Anthracene and Deuterated Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |

| Anthracene | Cyclohexane | 350 | ~380, 402, 426 | 0.27 - 0.36 | 4.9 |

| Anthracene-d10 | Cyclohexane | - | - | - | 5.5 |

| 9,10-Diphenylanthracene | Cyclohexane | 373 | 408, 430 | 0.90 | 8.3 |

| 9,10-Diphenylanthracene-d20 | Cyclohexane | - | - | - | 10.1 |

Note: Data is compiled from various sources and may vary depending on experimental conditions. The fluorescence lifetime of anthracene can be temperature-dependent.

Experimental Protocols

Synthesis of 9,10-Dideuterioanthracene

This protocol describes a common method for the specific deuteration of anthracene at the 9 and 10 positions via a Grignard reaction followed by quenching with heavy water.

Caption: Synthesis of 9,10-Dideuterioanthracene.

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 9,10-dibromoanthracene in dry tetrahydrofuran (THF) to the magnesium turnings with stirring.

-

Initiate the reaction by gentle heating. Once the reaction starts, maintain a steady reflux by controlling the addition rate of the dibromoanthracene solution.

-

After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

-

Quenching with Heavy Water (D₂O): Cool the reaction mixture in an ice bath.

-

Slowly add deuterium oxide (D₂O) dropwise to the stirred solution to quench the Grignard reagent.

-

Workup and Purification: After the addition of D₂O is complete, add a saturated aqueous solution of ammonium chloride to dissolve the magnesium salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 9,10-dideuterioanthracene.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a deuterated anthracene derivative relative to a standard with a known quantum yield (e.g., 9,10-diphenylanthracene).

Caption: Workflow for Relative Quantum Yield Measurement.

Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. 9,10-Diphenylanthracene is a common standard for blue-emitting compounds.

-

Sample Preparation:

-

Prepare stock solutions of both the standard and the sample in the same spectroscopic grade solvent.

-

Prepare a series of dilutions of the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorbance spectra of all solutions.

-

Determine the absorbance at the chosen excitation wavelength (λex).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectra for all solutions of the standard and the sample, ensuring identical instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at λex for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx² / nst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

-

NMR Sample Preparation and Analysis

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the deuterated anthracene derivative in approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum. The absence of signals at the expected chemical shifts for the deuterated positions confirms successful deuteration.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

-

²H NMR Analysis:

-

If available, acquire a ²H NMR spectrum to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.

-

Mass Spectrometry Analysis

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated anthracene derivative in a volatile organic solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation:

-

Use a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value to the theoretical mass of the expected deuterated compound.

-

Analyze the isotopic distribution to determine the extent of deuteration.

-

Examine the fragmentation pattern for structural information.

-

Applications of Deuterated Anthracene Derivatives

The unique properties of deuterated anthracene derivatives make them valuable in several areas of research and technology:

-

Fluorescence Standards: Their potentially higher quantum yields and photostability make them excellent candidates for fluorescence standards.

-

Organic Electronics: In Organic Light Emitting Diodes (OLEDs), the use of deuterated materials can enhance device lifetime and efficiency by reducing non-radiative decay pathways.

-

Isotope Tracing: In chemical and biological studies, deuterated anthracenes can be used as tracers to investigate reaction mechanisms and metabolic pathways.

-

Mechanistic Studies: The deuterium isotope effect provides a powerful tool for elucidating the mechanisms of photochemical and photophysical processes.

Caption: Major Applications of Deuterated Anthracenes.

Conclusion

Deuterated anthracene derivatives represent a fascinating class of molecules with distinct physical, chemical, and photophysical properties compared to their protonated analogues. The ability to selectively introduce deuterium allows for the fine-tuning of these properties, opening up a wide range of applications in materials science, analytical chemistry, and biomedical research. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these valuable compounds. As research in these areas continues to advance, the demand for and applications of deuterated aromatic compounds are expected to grow.

References

An In-depth Technical Guide to Ca²⁺-activated Cl⁻ Currents (CaCCs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-activated chloride currents (CaCCs) are fundamental players in a vast array of physiological processes, from epithelial fluid secretion and smooth muscle contraction to sensory signal transduction and neuronal excitability. Their dysfunction is implicated in a growing number of pathologies, including cystic fibrosis, asthma, hypertension, and cancer, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of CaCCs, focusing on their molecular identity, physiological functions, and pharmacological modulation. Detailed experimental protocols for their study are provided, alongside a quantitative summary of their key biophysical and pharmacological properties to aid in research and drug development endeavors.

Molecular Identity of CaCCs

For many years, the molecular identity of CaCCs remained elusive. However, extensive research has led to the identification of two primary gene families that encode for these channels: the Anoctamin (ANO) or Transmembrane member 16 (TMEM16) family and the Bestrophin (BEST) family.[1][2]

-

Anoctamin/TMEM16 Family: The discovery that TMEM16A (also known as ANO1) functions as a CaCC was a significant breakthrough in the field.[1] Members of this family, particularly ANO1 and ANO2, exhibit the classical properties of native CaCCs, including calcium sensitivity in the submicromolar range, voltage-dependent activation at low calcium concentrations, and inhibition by common pharmacological agents.[1] ANO1 is widely expressed in various tissues, including epithelial cells, smooth muscle, and sensory neurons, and is a key player in numerous physiological functions.[3] ANO2 is more specifically expressed in olfactory sensory neurons and photoreceptor synaptic terminals. While other members of the TMEM16 family exist, their roles as chloride channels are less clear, with some functioning as lipid scramblases.

-

Bestrophin Family: The Bestrophin family of proteins (BEST1-4) also forms Ca²⁺-activated Cl⁻ channels. Mutations in the BEST1 gene are linked to a group of retinal degenerative diseases known as bestrophinopathies. Bestrophins are characterized by their pentameric structure and are gated by intracellular calcium. They exhibit a distinct anion permeability sequence and are also modulated by intracellular ATP.

While both families form CaCCs, they are structurally and functionally distinct, contributing to the diversity of CaCC currents observed across different cell types and tissues.

Physiological Roles of CaCCs

CaCCs are integral to a wide range of physiological functions, primarily through their ability to mediate chloride efflux, which can lead to membrane depolarization or drive fluid secretion.

Epithelial Secretion

In secretory epithelia, such as those in the airways, salivary glands, and pancreas, CaCCs, particularly ANO1, play a crucial role in fluid and electrolyte transport. The opening of these channels in the apical membrane of epithelial cells allows for the efflux of chloride ions into the lumen. This creates an electrochemical gradient that drives the movement of sodium and water, resulting in fluid secretion. This process is vital for maintaining mucosal hydration and facilitating mucociliary clearance in the airways. CaCCs are considered a potential therapeutic target for cystic fibrosis, as activating these channels could bypass the defective CFTR channel and restore chloride secretion.

Smooth Muscle Contraction

In smooth muscle cells, the activation of CaCCs leads to an efflux of chloride ions, causing membrane depolarization. This depolarization can activate voltage-gated Ca²⁺ channels, leading to an influx of calcium and subsequent muscle contraction. This mechanism is important in regulating the tone of blood vessels and airways. Overexpression or hyperactivity of ANO1 in smooth muscle has been linked to conditions like asthma and hypertension.

Sensory Transduction

CaCCs are also involved in various sensory processes. In olfactory sensory neurons, odorant binding leads to a cascade that results in the opening of CaCCs (primarily ANO2), which amplifies the depolarizing receptor potential. In the retina, CaCCs are thought to modulate synaptic activity. They also play a role in nociception (pain perception) and thermal sensation, where their activation in dorsal root ganglion (DRG) neurons can lead to prolonged depolarization and increased neuronal excitability.

Pharmacology of CaCCs

The development of specific pharmacological modulators for CaCCs is an active area of research, with significant implications for both basic science and clinical applications.

Inhibitors

Several compounds are known to block CaCCs, although many lack specificity and can affect other ion channels. Common inhibitors include:

-

Niflumic acid (NFA), Flufenamic acid (FFA), and other fenamates: These are widely used but are known to have off-target effects, including the activation of Ca²⁺-dependent K⁺ channels.

-

DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid): A non-selective anion channel blocker.

-

NPPB (5-nitro-2-(3-phenylpropylamino)-benzoic acid): Another commonly used, non-selective chloride channel blocker.

-

Tannic Acid: A polyphenolic compound with inhibitory effects on bestrophins.

-

CaCCinh-A01 and T16Ainh-A01: More recently developed inhibitors with greater selectivity for TMEM16A.

Activators

The discovery of small-molecule activators of TMEM16A has opened new avenues for therapeutic development, particularly for conditions like cystic fibrosis and dry mouth syndrome.

-

Eact: A potent, Ca²⁺-independent activator of TMEM16A. It has been shown to stimulate chloride secretion in epithelial cells and contraction in intestinal smooth muscle. However, it has also been found to activate TRPV1 channels, which could lead to off-target effects such as pain and itch.

-

Fact (Potentiators): These compounds do not activate TMEM16A in the absence of Ca²⁺ but increase the channel's sensitivity to calcium, thereby potentiating its activity at submaximal Ca²⁺ concentrations.

Currently, there is a lack of specific activators for the Bestrophin family of channels, though ATP has been shown to enhance the activity of hBest1.

Data Presentation: Quantitative Properties of CaCCs

Table 1: Anion Selectivity of CaCCs

The permeability of CaCCs to different anions follows a lyotropic sequence, where ions that are more easily dehydrated are more permeable.

| Channel Family | Anion Permeability Sequence | Reference(s) |

| Anoctamin (TMEM16A/B) | SCN⁻ > I⁻ > Br⁻ > Cl⁻ > HCO₃⁻ > F⁻ | |

| Bestrophin | SCN⁻ > NO₃⁻ > I⁻ > Br⁻ > Cl⁻ > F⁻ |

Table 2: Single-Channel Conductance of CaCCs

| Channel | Conductance (pS) | Conditions | Reference(s) |

| TMEM16A | 3.5 - 8.3 | Varies with experimental setup | |

| TMEM16B | 3.9 | HEK-293T cells | |

| Native CaCCs (Vascular Smooth Muscle) | 2 - 3 |

Table 3: Pharmacological Inhibitors of CaCCs (IC₅₀ Values)

| Inhibitor | Target Channel | IC₅₀ (µM) | Cell Type/System | Reference(s) |

| Niflumic Acid (NFA) | TMEM16A | 7.40 ± 0.95 | CHO cells | |

| Bestrophin-1 | 102.19 ± 15.05 | CHO cells | ||

| TMEM16A | 12 | HEK 293 cells | ||

| DIDS | Bestrophin-1 | 3.93 ± 0.73 | CHO cells | |

| TMEM16A | 548.86 ± 25.57 | CHO cells | ||

| CaCCinh-A01 | TMEM16A | 1.7 | HEK 293 cells | |

| T16Ainh-A01 | TMEM16A | 1.5 | HEK 293 cells |

Table 4: Pharmacological Activators of CaCCs (EC₅₀ Values)

| Activator | Target Channel | EC₅₀ (µM) | Notes | Reference(s) |

| Eact | TMEM16A | 3 | Ca²⁺-independent activator | |

| TRPV1 | 11.6 | Off-target activation |

Experimental Protocols

Patch-Clamp Electrophysiology for Recording CaCCs

This protocol provides a general framework for whole-cell patch-clamp recording of CaCCs, which can be adapted for specific cell types and experimental questions.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

-

Pipette puller and microforge

-

Borosilicate glass capillaries

-

Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

-

Intracellular (pipette) solution (e.g., 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free [Ca²⁺], pH 7.2)

-

Cells expressing CaCCs (native or heterologous expression system)

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Plate cells on coverslips at an appropriate density. Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Positioning: Fill the micropipette with intracellular solution and mount it on the pipette holder. Under positive pressure, lower the pipette into the bath and approach a target cell.

-

Gigaohm Seal Formation: Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Recording:

-

Voltage-Clamp: Hold the membrane potential at a constant level (e.g., -60 mV) and apply voltage steps or ramps to elicit currents. CaCCs are typically activated by depolarization and increasing intracellular Ca²⁺.

-

Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential. This is useful for studying the effects of CaCC activation on cell excitability.

-

-

Data Analysis: Analyze the recorded currents for amplitude, kinetics of activation and deactivation, and current-voltage (I-V) relationships.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators are commonly used to measure changes in [Ca²⁺]i. Fura-2 is a ratiometric indicator that is widely used.

Materials:

-

Fluorescence microscope with appropriate filter sets for the chosen indicator

-

Digital camera and image analysis software

-

Fura-2 AM (acetoxymethyl ester) cell-permeant dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Agonists or other stimuli to induce Ca²⁺ signals

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.

-

Incubate cells grown on coverslips in the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (typically 15-30 minutes).

-

-

Image Acquisition:

-

Mount the coverslip on the microscope stage.

-

Excite the Fura-2 loaded cells alternately at ~340 nm and ~380 nm and capture the fluorescence emission at ~510 nm.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

This ratio is proportional to the intracellular Ca²⁺ concentration. The ratio can be calibrated to absolute Ca²⁺ concentrations using a standard curve.

-

Monitor the change in the F340/F380 ratio over time in response to stimuli.

-

siRNA-mediated Knockdown of TMEM16A

Small interfering RNA (siRNA) can be used to specifically silence the expression of TMEM16A to study its function.

Materials:

-

siRNA targeting TMEM16A and a non-targeting control siRNA

-

Lipofection-based transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM or other serum-free medium

-

Cells to be transfected

-

Reagents for validating knockdown (e.g., for qPCR or Western blotting)

Procedure:

-

Cell Seeding: Plate cells in antibiotic-free medium 18-24 hours before transfection to achieve 30-50% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

In one tube, dilute the siRNA in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

-

Transfection: Add the transfection complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the level of TMEM16A mRNA (by qPCR) or protein (by Western blotting) to confirm successful knockdown.

-

Functional Assay: Perform functional assays (e.g., patch-clamp, fluid secretion assay) to determine the effect of TMEM16A knockdown.

Visualization of Signaling Pathways and Workflows

Signaling Pathway for CaCC Activation in Epithelial Cells

Caption: Agonist-induced activation of CaCCs in epithelial cells leading to fluid secretion.

Experimental Workflow for Patch-Clamp Recording

Caption: A simplified workflow for whole-cell patch-clamp electrophysiology experiments.

Logical Relationship of CaCCs in Disease

Caption: The relationship between CaCC hypo/hyperactivity and associated disease states.

References

- 1. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic modulation of ANO1/TMEM16A HCO3(-) permeability by Ca2+/calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: 9-Anthracene-d9-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthracene-d9-carboxylic acid is the deuterated form of 9-Anthracenecarboxylic acid. The incorporation of nine deuterium atoms into the anthracene core makes it an ideal internal standard for quantitative mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its primary applications are as a tracer and an internal standard in pharmacokinetic and metabolic studies during drug development.[1] The non-deuterated analog, 9-Anthracenecarboxylic acid, is a known inhibitor of Ca2+-activated Cl- currents (CaCCs).[1]

This document provides detailed experimental protocols for the synthesis and application of this compound as an internal standard.

Physicochemical and Analytical Data

The following table summarizes the key properties of this compound and the analytical performance of a structurally related derivatization agent, which can serve as an indicator of expected performance.

| Property | Value | Reference |

| Chemical Formula | C₁₅HD₉O₂ | N/A |

| Molecular Weight | 231.30 g/mol | Calculated |

| CAS Number | 1219803-78-7 | [1] |

| Appearance | Yellow powder | [2] (for non-deuterated) |

| Melting Point | ~218 °C (decomposes) | (for non-deuterated) |

| Solubility | Soluble in DMSO and Ethanol | (for non-deuterated) |

| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. |

As specific experimental data for this compound is limited, some properties are inferred from its non-deuterated counterpart.

Example Analytical Performance (using a related anthracene-based derivatization reagent)

The following data for 9-chloromethyl anthracene derivatization of carboxylic acids in HPLC can be used as a reference for the expected precision and accuracy when using an anthracene-based internal standard.

| Analyte | Concentration (nmol/mL) | Recovery (%) | Intra-day RSD% (n=5) | Inter-day RSD% (n=5) |

| Formic Acid | 5 | 98.6 | 1.8 | 2.5 |

| 50 | 99.1 | 1.5 | 2.1 | |

| 200 | 99.5 | 1.2 | 1.8 | |

| Acetic Acid | 5 | 97.8 | 2.1 | 2.8 |

| 50 | 98.5 | 1.7 | 2.4 | |

| 200 | 99.2 | 1.4 | 2.0 | |

| Propionic Acid | 5 | 98.2 | 1.9 | 2.6 |

| 50 | 98.9 | 1.6 | 2.2 | |

| 200 | 99.4 | 1.3 | 1.9 |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a potential two-step synthesis of this compound starting from commercially available 9-anthraldehyde and utilizing a deuterated acid for the deuterium exchange on the aromatic ring, followed by oxidation of the aldehyde to a carboxylic acid.

Step 1: Deuteration of 9-Anthraldehyde to 9-Anthraldehyde-d9

Caption: Synthesis of 9-Anthraldehyde-d9.

Materials:

-

9-Anthraldehyde

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 9-anthraldehyde.

-

Carefully add a mixture of D₂O and a catalytic amount of D₂SO₄.

-

Heat the mixture to reflux and maintain for 24-48 hours to allow for H/D exchange on the aromatic ring.

-

Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of aromatic proton signals.

-

Once the exchange is complete, cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture with a saturated solution of NaHCO₃.

-

Extract the product with DCM (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting 9-anthraldehyde-d9 by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Oxidation of 9-Anthraldehyde-d9 to this compound

This step is adapted from a known procedure for the non-deuterated analog.

Materials:

-

9-Anthraldehyde-d9

-

Isopropanol

-

2-methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

In a reaction flask, dissolve 9-anthraldehyde-d9 in isopropanol.

-

Add 2-methyl-2-butene (as a chlorine scavenger).

-

In a separate beaker, prepare an aqueous solution of NaH₂PO₄ and add it to the reaction mixture with stirring.

-

In another beaker, prepare an aqueous solution of NaClO₂. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.

-

After the addition is complete, stir the reaction at room temperature for 2 hours.

-

Remove the isopropanol under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 1-5 with 1M HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield this compound.

-

The product can be further purified by recrystallization from ethanol.

Protocol 2: Application of this compound as an Internal Standard for LC-MS

This protocol provides a general workflow for using this compound as an internal standard for the quantification of an analyte of interest in a biological matrix.

Caption: Workflow for using this compound as an internal standard.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Working internal standard solution (diluted from stock in a suitable solvent like acetonitrile)

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile)

-

Reconstitution solvent (e.g., mobile phase)

-

LC-MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a 100 µL aliquot of the sample, add a specific volume (e.g., 10 µL) of the working internal standard solution of this compound.

-

Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS Analysis:

-

LC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a stable product ion.

-

Analyte: Determine the precursor and product ions for the analyte of interest.

-

-

Optimize collision energy and other source parameters for both the analyte and the internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio of standards against their known concentrations.

-

Determine the concentration of the analyte in the samples from the calibration curve.